molecular formula C8H10ClFN2O2S B13249741 N-(2-Aminoethyl)-4-chloro-2-fluorobenzene-1-sulfonamide

N-(2-Aminoethyl)-4-chloro-2-fluorobenzene-1-sulfonamide

Cat. No.: B13249741
M. Wt: 252.69 g/mol
InChI Key: HTDLTEDBKLQTEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Aminoethyl)-4-chloro-2-fluorobenzene-1-sulfonamide hydrochloride (CAS 1568443-45-7) is a high-purity chemical compound offered for research use only. It is part of the sulfonamide class of molecules, which are of significant interest in medicinal chemistry for developing small-molecule inhibitors that target the NLRP3 inflammasome . The NLRP3 inflammasome is a multimeric protein complex that plays a key role in the innate immune system, and its dysregulation has been observed in a range of human diseases, including neurodegenerative disorders, metabolic syndromes, and autoimmune conditions . Inhibiting this pathway represents a promising strategy for disease intervention. Structural analogs of this compound, featuring the sulfonamide functional group, have demonstrated potent inhibitory activity (IC50 values in the sub-micromolar range) and high binding affinity in biological models . Researchers can utilize this chemical as a key intermediate or precursor in the design and synthesis of novel bioactive molecules, particularly for investigating inflammation-related pathways . The product is supplied as the hydrochloride salt. For lab use only. Not for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H10ClFN2O2S

Molecular Weight

252.69 g/mol

IUPAC Name

N-(2-aminoethyl)-4-chloro-2-fluorobenzenesulfonamide

InChI

InChI=1S/C8H10ClFN2O2S/c9-6-1-2-8(7(10)5-6)15(13,14)12-4-3-11/h1-2,5,12H,3-4,11H2

InChI Key

HTDLTEDBKLQTEO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)F)S(=O)(=O)NCCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminoethyl)-4-chloro-2-fluorobenzene-1-sulfonamide typically involves the reaction of 4-chloro-2-fluorobenzenesulfonyl chloride with ethylenediamine. The reaction is carried out in an organic solvent such as dichloromethane, under basic conditions provided by a base like triethylamine. The reaction proceeds through nucleophilic substitution, where the amine group of ethylenediamine attacks the sulfonyl chloride, leading to the formation of the desired sulfonamide compound.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminoethyl)-4-chloro-2-fluorobenzene-1-sulfonamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonamide group.

    Oxidation and Reduction: The aminoethyl group can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Condensation Reactions: The compound can form Schiff bases through condensation reactions with aldehydes and ketones.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in organic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Condensation: Aldehydes or ketones in the presence of acid or base catalysts.

Major Products Formed

    Nucleophilic Substitution: Substituted sulfonamides.

    Oxidation: Oxidized derivatives of the aminoethyl group.

    Reduction: Reduced derivatives of the aminoethyl group.

    Condensation: Schiff bases and related compounds.

Scientific Research Applications

N-(2-Aminoethyl)-4-chloro-2-fluorobenzene-1-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: Used as a precursor in the synthesis of antimicrobial agents and other pharmaceuticals.

    Biological Studies: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Chemical Synthesis: Employed as a building block in the synthesis of complex organic molecules.

    Industrial Applications: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Aminoethyl)-4-chloro-2-fluorobenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid in microorganisms, leading to their growth inhibition. Additionally, the aminoethyl group can interact with various receptors and enzymes, modulating their activity.

Comparison with Similar Compounds

Structural Analogs with Nitro Substituents

N-(2-Aminoethyl)-4-nitrobenzene-1-sulfonamide hydrochloride (C₈H₁₂ClN₃O₄S, MW 281.72) replaces the chloro and fluoro groups with a nitro substituent. The nitro group is strongly electron-withdrawing, increasing acidity of the sulfonamide proton compared to the target compound. This may alter binding kinetics in biological systems.

Chlorophenyl-Containing Sulfonamides

  • 4-Amino-N-(2-chlorophenyl)benzenesulfonamide (C₁₂H₁₁ClN₂O₂S, MW 282.79) features a chlorophenyl group but lacks the aminoethyl side chain.
  • N-(2-(4-Chlorophenyl)-1-(4-methoxyphenyl)-2-oxoethyl)-4-methylbenzene sulfonamide (synthesized via tosyl chloride and NaHCO₃) shares a chloro-substituted aromatic system but includes a methoxy group, which could enhance lipophilicity. Synthesis methods here parallel strategies for introducing sulfonamide groups in related compounds .

Fluoro-Substituted Sulfonamides

  • 2-Fluoro-N-(propan-2-yl)benzene-1-sulfonamide (C₉H₁₂FNO₂S, MW 217.26) and 2-fluoro-N,3-dimethylbenzene-1-sulfonamide () demonstrate the impact of fluorine on electronic properties. Fluorine’s electronegativity may improve metabolic stability compared to bulkier substituents like chlorine, though direct activity comparisons are unavailable .

Anti-HIV Activity in Cyclam Derivatives

Compounds like cyclam substituted with N-(2-aminoethyl)propane-1,3-diamine () exhibit anti-HIV-1 activity, suggesting aminoethyl groups may enhance interaction with viral targets. While the target compound’s sulfonamide scaffold differs from cyclam macrocycles, the aminoethyl moiety could serve as a critical pharmacophore in antiviral design .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties Reference
N-(2-Aminoethyl)-4-chloro-2-fluorobenzene-1-sulfonamide C₈H₉ClFN₂O₂S 251.52 Cl (C4), F (C2), NH₂CH₂CH₂ High polarity, moderate lipophilicity
N-(2-Aminoethyl)-4-nitrobenzene-1-sulfonamide HCl C₈H₁₂ClN₃O₄S 281.72 NO₂ (C4), NH₂CH₂CH₂ Strong electron-withdrawing group
4-Amino-N-(2-chlorophenyl)benzenesulfonamide C₁₂H₁₁ClN₂O₂S 282.79 Cl (C2), NH₂ (C4) Requires stringent safety protocols
2-Fluoro-N-(propan-2-yl)benzene-1-sulfonamide C₉H₁₂FNO₂S 217.26 F (C2), isopropyl Enhanced metabolic stability

Research Findings

  • Substituent Effects : Chlorine and fluorine in the target compound likely increase acidity of the sulfonamide proton, enhancing hydrogen-bonding capacity. The nitro group in analogs (e.g., ) may further amplify this effect but at the cost of increased molecular weight.
  • Synthesis Strategies: Tosyl chloride-mediated sulfonylation (as in ) is a viable route for introducing sulfonamide groups. Protecting groups (e.g., phthaloyl in ) may optimize yields in aminoethyl-containing derivatives.
  • Biological Implications: Aminoethyl groups in cyclam derivatives correlate with anti-HIV activity , suggesting the target compound’s side chain could be leveraged in antiviral agent design.

Biological Activity

N-(2-Aminoethyl)-4-chloro-2-fluorobenzene-1-sulfonamide is a sulfonamide compound with notable biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by various research findings and studies.

The biological activity of this compound is primarily attributed to its structural components, which allow for specific interactions with biological targets. The amino and sulfonamide groups can form hydrogen bonds with enzymes and receptors, while the chloro and fluoro substituents enhance binding affinity and specificity. These interactions can modulate enzyme activity, receptor signaling, and other biochemical pathways, leading to diverse biological effects.

Antitumor Activity

Research indicates that related compounds in the sulfonamide class exhibit significant antitumor properties. For instance, a derivative of this compound showed potent inhibitory activity against histone deacetylases (HDACs) in vitro, particularly HDAC3, with an IC50 value of 95.48 nM. The compound demonstrated strong antiproliferative effects on HepG2 liver cancer cells with an IC50 of 1.30 μM . In vivo studies further confirmed its ability to inhibit tumor growth effectively.

Cardiovascular Effects

Studies have demonstrated that this compound can influence cardiovascular parameters. An isolated rat heart model revealed that this compound decreased coronary resistance and perfusion pressure compared to other sulfonamide derivatives. This effect is hypothesized to result from its interaction with calcium channels, suggesting a potential therapeutic role in managing blood pressure .

Case Studies

StudyFindingsModel
Figueroa-Valverde et al. (2023)Decreased coronary resistance and perfusion pressureIsolated rat heart model
Chen et al. (2020)Potent HDAC inhibition; antiproliferative effects on HepG2 cellsIn vitro assays
RSC Advances (2021)Inhibition of carbonic anhydrase IX; apoptosis induction in cancer cellsMDA-MB-231 cell line

Pharmacokinetics

Pharmacokinetic studies using computational models have provided insights into the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Theoretical evaluations suggest varying permeability across different cellular models, indicating its potential effectiveness in targeted therapies .

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